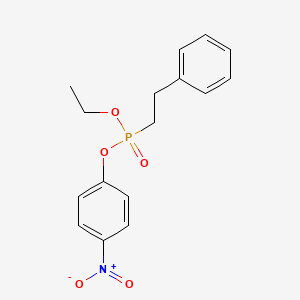
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a phenethyl group and an ethyl p-nitrophenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester typically involves the esterification of phosphonic acid derivatives with phenethyl alcohol and p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include trimethylsilyl halides and boron tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The nitro group on the p-nitrophenyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphonic acid and phenethyl alcohol.
Oxidation: Phenethyl ketone or phenethyl carboxylic acid.
Substitution: Substituted p-nitrophenyl esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic acid, phenethyl-, ethyl p-nitrophenyl ester: Similar structure but with a phosphinic acid group instead of a phosphonic acid group.
Phosphoric acid, phenethyl-, ethyl p-nitrophenyl ester: Contains a phosphoric acid group instead of a phosphonic acid group.
Uniqueness
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3384-91-6 |
|---|---|
Molekularformel |
C16H18NO5P |
Molekulargewicht |
335.29 g/mol |
IUPAC-Name |
1-[ethoxy(2-phenylethyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H18NO5P/c1-2-21-23(20,13-12-14-6-4-3-5-7-14)22-16-10-8-15(9-11-16)17(18)19/h3-11H,2,12-13H2,1H3 |
InChI-Schlüssel |
RUYWTRNGKOALDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


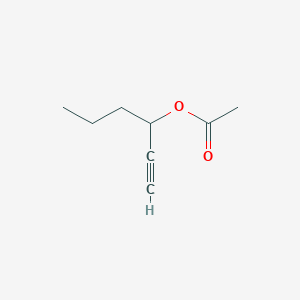
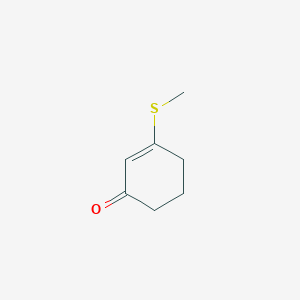
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)

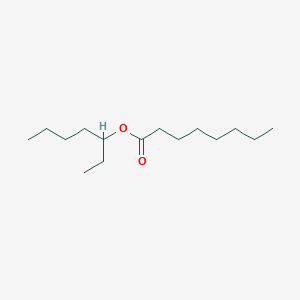
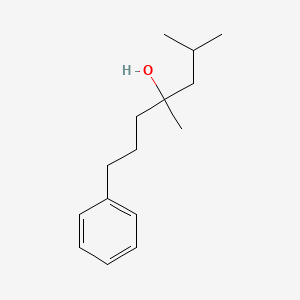
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)

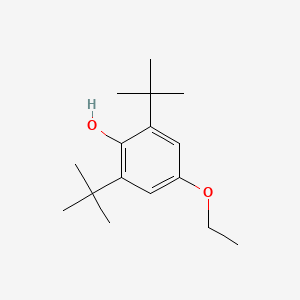
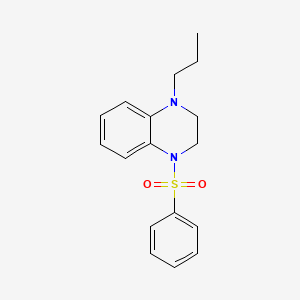
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
